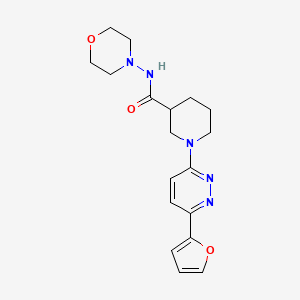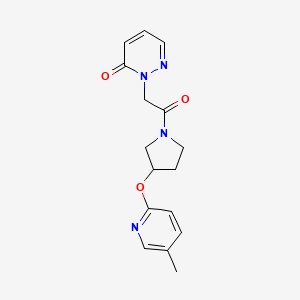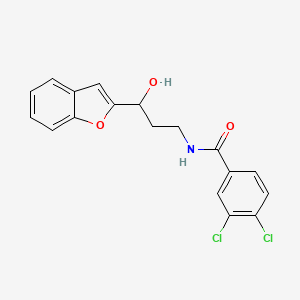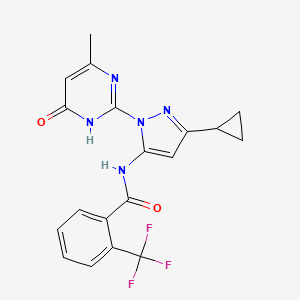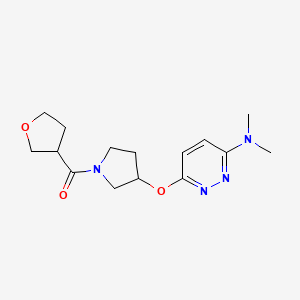
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O3 and its molecular weight is 306.366. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Research has focused on synthesizing complex molecules through various reactions. For example, the synthesis and antimicrobial activity of nicotinic acid hydrazide derivatives involve reactions that yield compounds with significant biological activities, highlighting the potential pharmaceutical applications of such molecular frameworks (R.V.Sidhaye et al., 2011). Similarly, studies on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes demonstrate the utility of these molecules in material science and electronic applications (M. Chahma et al., 2021).
Structural Analysis and Chemical Interactions
The structural analysis of molecules like fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, showcases the intricate details of molecular geometry and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and stability of such compounds (M. Saldías et al., 2020). This level of detail supports the development of catalysts and reactive intermediates in synthetic chemistry.
Novel Synthetic Pathways
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation offers novel pathways for creating complex molecules, potentially useful in drug discovery and development (A. Bacchi et al., 2005). These methodologies provide insights into efficient, selective synthesis techniques for structurally diverse molecules.
Potential Pharmacological Applications
While the direct research on "(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" is not highlighted, the synthesis and evaluation of similar complex molecules for antimicrobial and anticancer activities suggest the broader pharmacological potential of such compounds. For instance, the synthesis of novel classes of compounds for anticancer evaluation indicates the continuous search for effective therapeutic agents (R. S. Gouhar & Eman M. Raafat, 2015).
Eigenschaften
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18(2)13-3-4-14(17-16-13)22-12-5-7-19(9-12)15(20)11-6-8-21-10-11/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYBOFASSFDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
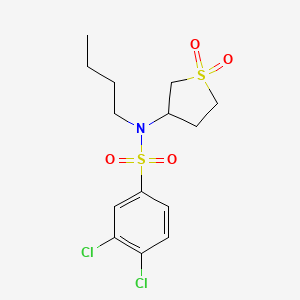
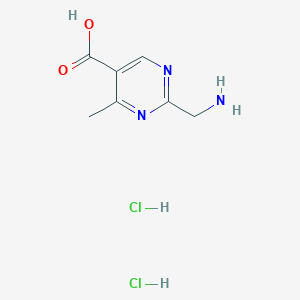
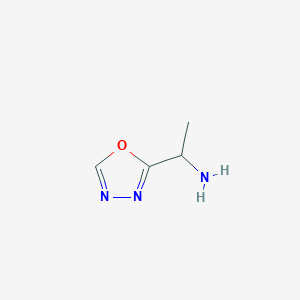
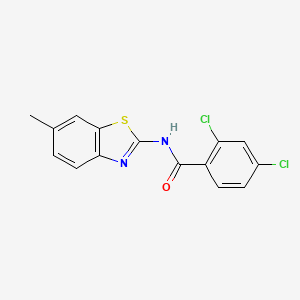
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
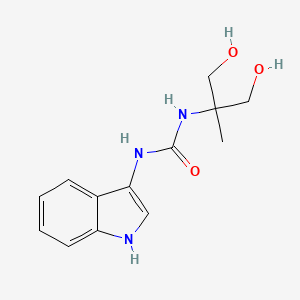
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
